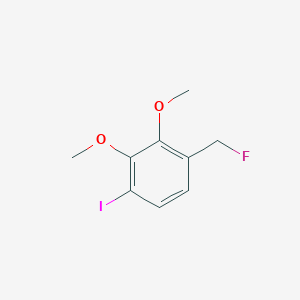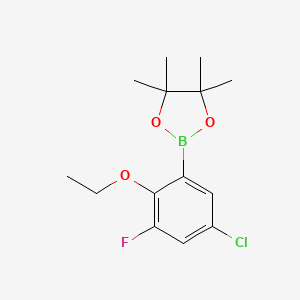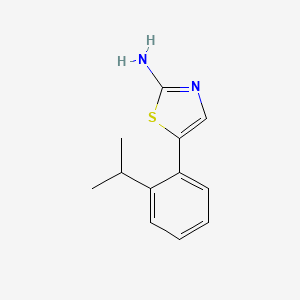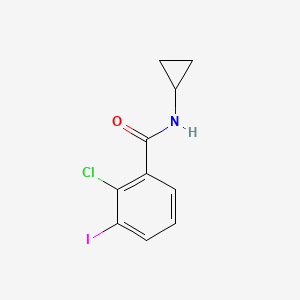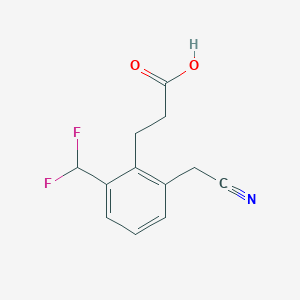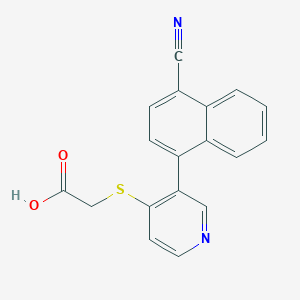
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a pyridine ring, and a thioacetic acid group, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanonaphthalene with 4-bromopyridine under specific conditions to form the intermediate product. This intermediate is then reacted with thioacetic acid in the presence of a base to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Applications De Recherche Scientifique
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism of action of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. It is known to modulate blood or serum uric acid levels by inhibiting certain enzymes involved in uric acid production. This inhibition leads to a decrease in uric acid levels, making it a potential therapeutic agent for conditions like gout .
Comparaison Avec Des Composés Similaires
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid can be compared with other similar compounds, such as:
2-(pyridin-4-yl)acetic acid: This compound has a similar pyridine ring but lacks the naphthalene and thioacetic acid groups, resulting in different chemical properties and applications.
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: This compound shares the pyridine ring but has different substituents, leading to distinct biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C18H12N2O2S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H12N2O2S/c19-9-12-5-6-15(14-4-2-1-3-13(12)14)16-10-20-8-7-17(16)23-11-18(21)22/h1-8,10H,11H2,(H,21,22) |
Clé InChI |
XBVCFYHGVMHSGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2C3=C(C=CN=C3)SCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


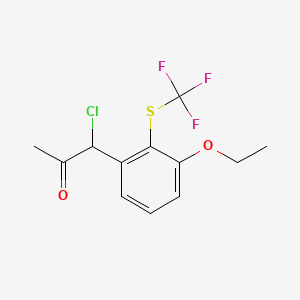
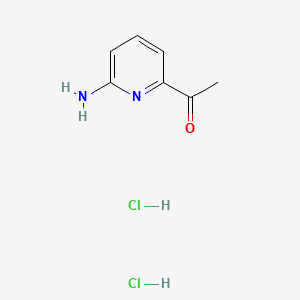


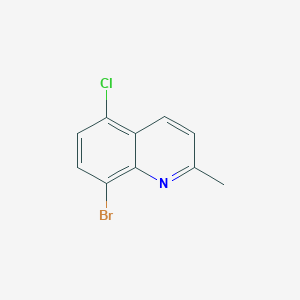

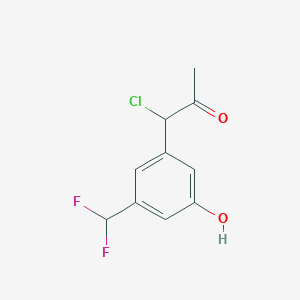
![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
